![molecular formula C9H11Br B2451344 1-Bromo-4-ethyl-2-methylbenzene CAS No. 90560-90-0](/img/structure/B2451344.png)
1-Bromo-4-ethyl-2-methylbenzene
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Overview
Description
1-Bromo-4-ethyl-2-methylbenzene is a chemical compound with the molecular formula C9H11Br . It has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethyl-2-methylbenzene consists of a benzene ring with bromine, ethyl, and methyl substituents . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis method used.Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-Bromo-4-ethyl-2-methylbenzene is a significant intermediate in the synthesis of various medicinal and pharmaceutical agents. Its derivatives, like 1-bromo-2,4-dinitrobenzene, demonstrate applications in producing organic dyes and electroluminescent materials. These derivatives are often synthesized with high purity and yield, indicating their importance in chemical manufacturing processes (Xuan et al., 2010).
Organic Chemistry and Kinetics
In organic chemistry, 1-Bromo-4-ethyl-2-methylbenzene is used in reactions involving sodium sulfide and phase-transfer catalysis. These reactions, enhanced by sonication, highlight the compound's role in facilitating efficient chemical synthesis (Abimannan et al., 2015).
Thermochemical Studies
The thermochemistry of halogen-substituted methylbenzenes, including compounds like 1-Bromo-4-ethyl-2-methylbenzene, has been extensively studied. These studies involve experimental measurements of vapor pressures and enthalpies, providing critical data for understanding their physical and chemical properties (Verevkin et al., 2015).
Antioxidant and Pharmaceutical Properties
Research into the antioxidant potential of related compounds, such as 4-bromo-1-isothiocyanato-2-methylbenzene, suggests potential pharmaceutical applications. These studies involve experimental and computational methods to understand the molecular interactions and potential therapeutic benefits of these compounds (Richa et al., 2020).
Domino Reactions in Organic Synthesis
1-Bromo-4-ethyl-2-methylbenzene is used in domino reactions to synthesize benzofurans, a class of organic compounds with various applications. These reactions typically involve C-C and C-O bond formations, demonstrating the compound's versatility in organic synthesis (Lu et al., 2007).
Molecular Conformation and Crystallography
Studies on the molecular conformation and crystallography of halogen-substituted methylbenzenes, including bromo-derivatives, have been conducted. These studies provide insights into the structural characteristics of these compounds, which are vital for understanding their behavior in various applications (Hamdouni et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-ethyl-2-methylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Bromo-4-ethyl-2-methylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-4-ethyl-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects of this pathway include the formation of various substituted benzene rings, which are key components of many organic compounds .
Result of Action
The result of the action of 1-Bromo-4-ethyl-2-methylbenzene is the formation of a substituted benzene ring . This substituted benzene ring can serve as a building block for the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
1-bromo-4-ethyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBBRDQTBGMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethyl-2-methylbenzene | |
CAS RN |
90560-90-0 |
Source
|
Record name | 1-bromo-4-ethyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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